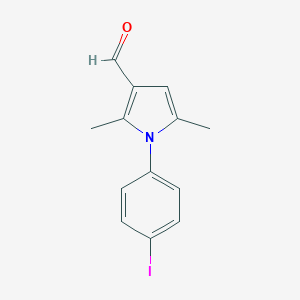

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNYMKCLPCTDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351500 | |

| Record name | 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241488-81-3 | |

| Record name | 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 241488-81-3) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, highlighting structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 4-iodophenyl group and two methyl groups at the 2 and 5 positions, along with an aldehyde functional group at position 3. Its molecular formula is C13H12INO, with a molecular weight of approximately 305.14 g/mol. The presence of iodine in the structure may contribute to its biological activity by enhancing lipophilicity and potentially facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2,5-dimethylpyrrole compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study highlighted the SAR of various pyrrole derivatives, including those similar to this compound, demonstrating their effectiveness against drug-resistant strains. Compounds with similar scaffolds showed Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| 1 | M. tuberculosis | <1 | Potent against MDR strains |

| 5n | M. tuberculosis | <1 | Low cytotoxicity against human cells |

| 5q | M. tuberculosis | <1 | Effective against intracellular bacteria |

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. In particular, studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogues demonstrated IC50 values below 30 µM against breast cancer cell lines (MCF-7), indicating promising antitumor activity .

Table 2: Cytotoxicity Profiles of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | <30 | Induction of apoptosis |

| 2 | HeLa | <25 | Cell cycle arrest |

| 3 | A549 | <20 | Inhibition of proliferation |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Targets : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and tumor growth.

- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases.

- Disruption of Cellular Membranes : The lipophilic nature due to the iodine substitution may enhance membrane permeability, leading to increased cytotoxicity.

Study on Antitubercular Activity

A comprehensive study focused on the SAR of pyrrole derivatives revealed that modifications at the phenyl ring significantly affected antibacterial potency against M. tuberculosis. The study identified several promising candidates for further development based on their activity profiles and low cytotoxicity towards mammalian cells .

Clinical Implications

Another notable investigation assessed the efficacy of pyrrole-based compounds in vivo using murine models infected with M. tuberculosis. Results indicated that specific derivatives not only reduced bacterial load but also improved survival rates in treated mice compared to untreated controls .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds, including 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, exhibit promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The iodine atom in the compound is hypothesized to enhance its interaction with biological targets, thus improving its therapeutic potential.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a p-type semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported improvements in device efficiency when incorporating this compound into active layers.

Polymer Chemistry

In polymer synthesis, this compound serves as a functional monomer for creating novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Studies

Métodos De Preparación

Reaction Conditions

Procedure

-

Dissolve 4-iodobenzaldehyde (1.0 equiv) and 2,5-dimethylpyrrole (1.2 equiv) in acetonitrile.

-

Add ZnCl₂ (0.1 equiv) and stir under nitrogen.

-

Monitor via TLC; purify by column chromatography (silica gel, hexane/ethyl acetate).

Mechanism

The Lewis acid activates the aldehyde, facilitating nucleophilic attack by the pyrrole’s α-carbon. Subsequent dehydration forms the C–N bond, yielding the target compound.

Multi-Step Synthesis via Pyrrole Ring Formation

This method constructs the pyrrole core in situ while introducing the 4-iodophenyl and aldehyde groups sequentially.

Key Steps

-

Knorr Pyrrole Synthesis : React ethyl acetoacetate with hydroxylamine under acidic conditions to form 2,5-dimethylpyrrole-3,4-dicarboxylate.

-

Iodination : Introduce the 4-iodophenyl group via Ullmann coupling using iodobenzene and a copper catalyst.

-

Formylation : Apply Vilsmeier-Haack conditions (POCl₃/DMF) to install the aldehyde at position 3.

Optimization

-

Iodination Efficiency : Use CuI (10 mol%) and 1,10-phenanthroline in DMF at 100°C for 6 hours.

-

Formylation Selectivity : The 2,5-dimethyl groups direct formylation to position 3 with >90% regioselectivity.

Overall Yield : 40–50% (3 steps).

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability while maintaining high purity (>99%).

Continuous Flow Synthesis

-

Reactor Design : Tubular flow reactors with integrated temperature control.

-

Conditions :

Purification

-

High-Performance Liquid Chromatography (HPLC) : C18 columns with isocratic elution (acetonitrile/water).

-

Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99.5%.

Comparative Analysis of Methods

Challenges and Solutions

-

Iodine Stability : The C–I bond is prone to cleavage under harsh conditions. Mitigated by using low temperatures (<60°C) and inert atmospheres.

-

Regioselectivity : Competing formylation at position 4 is minimized by steric hindrance from 2,5-dimethyl groups.

-

Byproduct Formation : Column chromatography or fractional crystallization removes dimeric pyrroles .

Q & A

Q. What are the optimal synthetic methodologies for 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution reactions. For example, analogous pyrrole carbaldehydes are prepared by reacting halogenated precursors (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with substituted phenols in the presence of a base like K₂CO₃ . Adapting this method, the 4-iodophenyl group could be introduced via Ullmann coupling or direct iodination of a pre-formed pyrrole scaffold. Reaction conditions (temperature, solvent, catalyst) should be optimized to accommodate the steric bulk of the iodophenyl group and the electron-withdrawing aldehyde moiety.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- 1H/13C NMR : Key signals include the aldehyde proton (~9–10 ppm) and aromatic protons from the iodophenyl group (7.2–7.8 ppm). Methyl groups on the pyrrole ring typically appear as singlets near 2.2–2.5 ppm .

- X-ray crystallography : Crystal structures of related pyrrole carbaldehydes (e.g., pyrazole-4-carbaldehydes) reveal planar geometries with intermolecular hydrogen bonding involving the aldehyde oxygen, which stabilizes the crystal lattice .

- Mass spectrometry : The molecular ion peak (M⁺) should correspond to C₁₃H₁₁INO (MW: 367.15 g/mol), with fragmentation patterns confirming the iodine substituent.

Q. What are the primary reactivity patterns of the aldehyde group in this compound?

The aldehyde group is electrophilic and participates in:

- Condensation reactions : Formation of Schiff bases with amines (e.g., hydrazines for hydrazone derivatives) .

- Nucleophilic additions : Grignard reagents or organozinc species can add to the carbonyl, enabling C–C bond formation.

- Oxidation/Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, though steric hindrance from adjacent methyl groups may slow these reactions.

Advanced Research Questions

Q. How does the electron-withdrawing iodophenyl substituent influence the electronic properties and reactivity of the pyrrole ring?

The iodine atom introduces both inductive (-I) and resonance effects. Compared to chloro or fluoro analogs (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid ), the larger iodine atom increases polarizability, potentially stabilizing charge-transfer intermediates in cross-coupling reactions. Computational studies (e.g., DFT) could quantify the electron density distribution on the pyrrole ring and predict sites for electrophilic/nucleophilic attack.

Q. How can contradictions in synthetic yields from different methodologies be resolved?

Discrepancies in yields may arise from competing side reactions (e.g., aldehyde oxidation or iodine displacement). Systematic optimization should include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) vs. base-mediated pathways .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but promote decomposition at high temperatures.

- In situ monitoring : Techniques like HPLC or reaction calorimetry can identify intermediates and optimize reaction time .

Q. What strategies enable the use of this compound as a building block for heterocyclic systems?

The aldehyde group allows cyclization with bifunctional nucleophiles (e.g., urea for imidazolidinones or hydrazines for pyrazoles). For example, analogous carbaldehydes are used to synthesize pyrrolo[3,4-c]pyrrole derivatives via condensation with amines . The iodophenyl group can further undergo cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties for drug-discovery applications.

Methodological Considerations

- Synthetic reproducibility : Always confirm iodine purity and avoid light exposure to prevent C–I bond cleavage.

- Safety : Handle iodinated compounds in a fume hood due to potential volatility and toxicity .

- Data validation : Cross-reference NMR shifts with structurally similar compounds (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrrole derivatives ) to confirm assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.